Cyclooctane-1,5-diamine
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Overview
Description
Cyclooctane-1,5-diamine is an organic compound with the molecular formula C8H18N2 It is a derivative of cyclooctane, where two hydrogen atoms are replaced by amino groups at the 1 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclooctane-1,5-diamine can be synthesized through several methods. One common approach involves the dimerization of butadiene, catalyzed by nickel(0) complexes such as nickel bis(cyclooctadiene). This process yields 1,5-cyclooctadiene, which can then be hydrogenated to form cyclooctane. The subsequent introduction of amino groups at the 1 and 5 positions can be achieved through various amination reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves high-pressure and high-temperature conditions to ensure efficient synthesis. Catalysts are used to promote the reaction and increase yield. The specific conditions and catalysts used can vary depending on the desired scale and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclooctane-1,5-diamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into different amine derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can yield cyclooctane-1,5-dione, while substitution reactions can produce a variety of substituted cyclooctane derivatives .
Scientific Research Applications
Cyclooctane-1,5-diamine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives in treating various diseases.
Industry: This compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclooctane-1,5-diamine involves its interaction with specific molecular targets and pathways. The amino groups in the compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to cyclooctane-1,5-diamine include other cycloalkane diamines such as cyclohexane-1,4-diamine and cycloheptane-1,5-diamine. These compounds share structural similarities but differ in the size of the ring and the position of the amino groups .
Uniqueness
This compound is unique due to its eight-membered ring structure, which provides distinct conformational properties compared to smaller or larger ring systems. This uniqueness makes it valuable for specific applications where the ring size and flexibility are crucial .
Properties
CAS No. |
1242240-30-7 |
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Molecular Formula |
C8H18N2 |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
cyclooctane-1,5-diamine |
InChI |
InChI=1S/C8H18N2/c9-7-3-1-4-8(10)6-2-5-7/h7-8H,1-6,9-10H2 |
InChI Key |
WIOKCTFQOOOTGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCCC(C1)N)N |
Origin of Product |
United States |
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